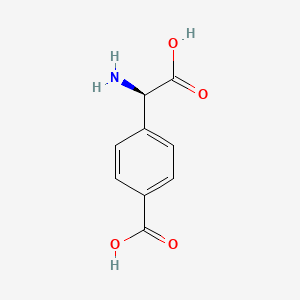

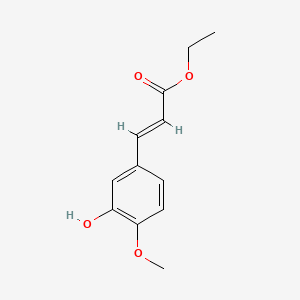

(R)-4-Carboxyphenylglycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (R)-4-Carboxyphenylglycine derivatives has been explored through various chemical pathways. One notable method involves the asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, yielding high yields and diastereoselectivities for a variety of functionalized arylboronic acids (Beenen, Weix, & Ellman, 2006). This method highlights the importance of catalysis in achieving the desired chirality and purity of the compound.

Molecular Structure Analysis

The molecular structure of (R)-4-Carboxyphenylglycine and its derivatives has been studied using various spectroscopic techniques. X-ray diffraction methods have been employed to determine the coordination geometry of related complexes, revealing a pseudo square pyramidal geometry with nitrogen and sulfur donor atoms forming a square base and the oxo ligand at the apex (Hansen, Cini, Taylor, & Marzilli, 1992). These studies provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its chemical reactivity.

Chemical Reactions and Properties

(R)-4-Carboxyphenylglycine participates in a variety of chemical reactions, owing to its carboxyl and amino functional groups. It has been utilized as a chiral catalyst for carbenoid reactions, demonstrating high asymmetric induction in processes such as intramolecular C-H insertion and intermolecular cyclopropanation (Reddy, Lee, & Davies, 2006). These reactions underscore the molecule's utility in synthesizing enantioenriched products, essential for pharmaceutical applications.

Physical Properties Analysis

The physical properties of (R)-4-Carboxyphenylglycine, including solubility, melting point, and crystalline structure, are influenced by its molecular geometry and intermolecular interactions. Studies on related peptide complexes have revealed how hydrogen bonding and stereochemical configurations affect these properties, aiding in the development of more efficient synthesis and isolation techniques (Jankowsky, Kirsch, Reich, Spies, & Johannsen, 1998).

Chemical Properties Analysis

The chemical behavior of (R)-4-Carboxyphenylglycine is significantly impacted by its functional groups. Its carboxyl group can engage in decarboxylation reactions under specific conditions, while the amino group makes it a versatile ligand in coordination chemistry. Such reactivity has been exploited in the synthesis of complex molecules and materials, demonstrating the compound's versatility in organic and inorganic chemistry (Hug, Bonifačić, Asmus, & Armstrong, 2000).

科学的研究の応用

(RS)-alpha-methyl-4-carboxyphenylglycine (MCPG), a derivative of (R)-4-Carboxyphenylglycine, selectively antagonizes metabotropic glutamate receptors (mGlu-Rs) and affects long-term potentiation (LTP) and AMPA-evoked responses in the hippocampus (Sergueeva, FedorovNikolai, & ReymannKlaus, 1993).

Phenylglycine derivatives, including (S)-4-carboxyphenylglycine, competitively antagonize metabotropic glutamate receptor-mediated responses, showing selective inhibition of certain neuronal depolarizations (Eaton, Jane, Jones, Porter, Pook, Sunter, Udvarhelyi, Roberts, Salt, & Watkins, 1993).

Variants of carboxyphenylglycine have been studied for their effects on glutamate metabotropic receptors, revealing differential agonistic and antagonistic activities at receptor subtypes (Cavanni, Pinnola, Mugnaini, Trist, van Amsterdam, & Ferraguti, 1994).

Phenylglycine analogs, including (S)-4-carboxyphenylglycine, have been shown to have functional activities at different metabotropic glutamate receptor subtypes, revealing their selective pharmacological properties (Thomsen, Boel, & Suzdak, 1994).

特性

IUPAC Name |

4-[(R)-amino(carboxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJKPGFERYGJF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Carboxyphenylglycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether](/img/no-structure.png)

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)